4-Bromophthalamide

Descripción general

Descripción

4-Bromophthalamide is a chemical compound with the molecular formula C8H4BrNO2 . It is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a study discusses the synthesis of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The chosen alkyl chains were 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .

Aplicaciones Científicas De Investigación

Solvation Dynamics in Proteins and Microemulsions

4-Bromophthalamide derivatives, like 4-(N-bromoacetylamino)-phthalimide, have been utilized as solvation probes in proteins and microemulsions. Mandal et al. (2002) investigated the solvation dynamics of this compound in the vicinity of a protein, glutaminyl-tRNA synthetase, by covalently attaching it to the protein. This research provides insights into protein dynamics and interactions, which are crucial for understanding biological processes at the molecular level (Mandal et al., 2002).

Photonic Applications

This compound derivatives have also been explored for their potential in photonics. Wender and Jeon (1999) studied bromoacetophenone derivatives, including 4'-bromoacetophenone-pyrrolecarboxamide conjugates, for their ability to act as photoinducible DNA cleaving agents. This research contributes to the development of photonucleases with potential applications in molecular biology and genetic engineering (Wender & Jeon, 1999).

Anticonvulsant Research

Investigations into the structure and energetically preferred conformations of anticonvulsant compounds have also involved this compound derivatives. Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies on an anticonvulsant enaminone derivative, showcasing its potential in designing new anticonvulsant agents (Edafiogho et al., 2003).

Nuclear Waste Management

In the field of nuclear waste management, this compound derivatives have been applied for the extraction of nuclear materials. Pandey et al. (2020) explored the novel ligand functionality of 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide for the efficient and selective separation of UO2^2+ and Th^4+ in ionic liquids. This research is vital for improving the safety and efficiency of nuclear waste processing (Pandey et al., 2020).

Safety and Hazards

4-Bromophthalamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Phthalimide-based compounds are known to interact with various biological targets

Mode of Action

It is known that phthalimide-based compounds can interact with their targets in a variety of ways . For instance, they can act as inhibitors, blocking the activity of their target proteins . More research is required to elucidate the specific interactions between 4-Bromophthalamide and its targets.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process that involves the control of the flux of metabolites through various pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . Future research should focus on investigating these properties for this compound.

Result of Action

It is known that phthalimide-based compounds can have various effects at the molecular and cellular level

Action Environment

It is known that environmental factors can significantly impact the action of various compounds

Propiedades

IUPAC Name |

4-bromobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDBONJJPFEBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650567 | |

| Record name | 4-Bromobenzene-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

490038-15-8 | |

| Record name | 4-Bromobenzene-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

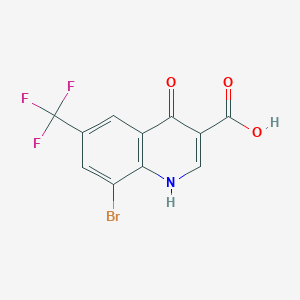

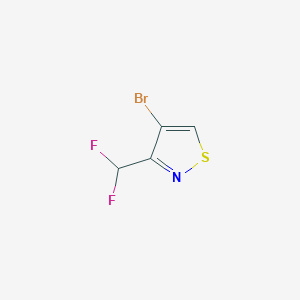

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)

![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)